molecular formula C9H24BN3O3 B158560 Tris(1-aminopropan-2-yl) borate CAS No. 10164-64-4

Tris(1-aminopropan-2-yl) borate

Cat. No.: B158560
CAS No.: 10164-64-4
M. Wt: 233.12 g/mol
InChI Key: SMIBBGLDGBPYJI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of tris(2-amino-1-methylethyl) borate typically involves the reaction of boric acid with 2-amino-1-methylethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specialized equipment to maintain the required temperature and pressure conditions .

Chemical Reactions Analysis

Tris(1-aminopropan-2-yl) borate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Tris(1-aminopropan-2-yl) borate has a wide range of scientific research applications In chemistry, it is used as a reagent in various organic synthesis reactions In biology, it is used in the study of enzyme immobilization and stabilizationIn industry, it is used in the production of specialized materials and coatings .

Mechanism of Action

The mechanism of action of tris(2-amino-1-methylethyl) borate involves its interaction with specific molecular targets and pathways. It can form covalent bonds with certain functional groups, leading to changes in the structure and function of the target molecules. This interaction can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Tris(1-aminopropan-2-yl) borate can be compared with other similar compounds, such as tris(hydroxymethyl)aminomethane and boric acid esters. These compounds share some similarities in their chemical structure and properties but differ in their specific applications and reactivity. This compound is unique in its ability to form stable complexes with certain metal ions, making it particularly useful in certain industrial and research applications .

Properties

CAS No.

10164-64-4

Molecular Formula

C9H24BN3O3

Molecular Weight

233.12 g/mol

IUPAC Name

tris(1-aminopropan-2-yl) borate

InChI

InChI=1S/C9H24BN3O3/c1-7(4-11)14-10(15-8(2)5-12)16-9(3)6-13/h7-9H,4-6,11-13H2,1-3H3

InChI Key

SMIBBGLDGBPYJI-UHFFFAOYSA-N

SMILES

B(OC(C)CN)(OC(C)CN)OC(C)CN

Canonical SMILES

B(OC(C)CN)(OC(C)CN)OC(C)CN

10164-64-4

Origin of Product

United States

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